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Compound of Interest

Compound Name: trans-3-Nonene

Cat. No.: B166812

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Nonene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-3-
nonene, a nine-carbon alkene with a double bond located between the third and fourth carbon
atoms. Aimed at researchers, scientists, and professionals in drug development, this document
offers a detailed interpretation of its Nuclear Magnetic Resonance (*H and 3C NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind spectral
features, providing a framework for unambiguous structural elucidation. Methodologies for data
acquisition are outlined, and key spectral data are presented in clear, tabular formats. Visual
diagrams created using Graphviz are employed to illustrate molecular structure and analytical
workflows, ensuring a thorough understanding of the spectroscopic characterization of this
compound.

Molecular Structure of trans-3-Nonene

trans-3-Nonene is an aliphatic hydrocarbon with the chemical formula CoH1s. Its structure
consists of a nine-carbon chain with a double bond in the trans configuration between carbons
3 and 4. The trans geometry refers to the arrangement where the substituent groups are on
opposite sides of the double bond, leading to a less sterically hindered and generally more
stable isomer compared to its cis counterpart.

Caption: Molecular Structure of trans-3-Nonene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework
of organic molecules. By analyzing the chemical environment of *H and *3C nuclei, a detailed

structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of trans-3-nonene in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs). The deuterated solvent is essential as it is
“invisible" in *tH NMR and provides a lock signal for the spectrometer.

e Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer.
o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o For H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each unique carbon. A larger number of scans is typically required due to the lower
natural abundance of 13C.

'H NMR Spectral Data Analysis

The *H NMR spectrum of trans-3-nonene provides a wealth of information through its chemical
shifts, integration values, and splitting patterns (multiplicities). The trans configuration is
characteristically confirmed by the large coupling constant (J-value) between the vinylic

protons.
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. . Coupling
Protons Chemical Shift L .
. Multiplicity Integration Constant (J,
(Position) (0, ppm)
Hz)
H-1 (CHs) ~0.90 Triplet (1) 3H ~7.0
H-2 (CH2) ~2.00 Quintet (quin) 2H ~7.0
H-3, H-4
~5.40 Multiplet (m) 2H Jtrans = 15.0
(CH=CH)
H-5 (CH2) ~1.97 Quartet (q) 2H ~6.8
H-6, H-7, H-8 _
~1.25-1.40 Multiplet (m) 6H -
(CH2)
H-9 (CHs) ~0.88 Triplet (1) 3H ~6.8

Causality Behind Assignments:

 Vinylic Protons (H-3, H-4): These protons are the most deshielded (~5.40 ppm) due to their
location on the electron-deficient C=C double bond. Their multiplet appearance arises from
coupling to each other and to the adjacent CHz groups. The key diagnostic feature is their
large coupling constant (J = 15 Hz), which is a hallmark of a trans relationship across a
double bond.

« Allylic Protons (H-2, H-5): The protons on the carbons adjacent to the double bond (~1.97-
2.00 ppm) are deshielded relative to other alkyl protons because of the double bond's
proximity.

o Alkyl Protons (H-1, H-6, H-7, H-8, H-9): The remaining alkyl protons appear in the more
shielded upfield region of the spectrum (~0.88-1.40 ppm), which is typical for saturated
hydrocarbon chains.

13C NMR Spectral Data Analysis

The proton-decoupled 3C NMR spectrum shows a single peak for each chemically non-
equivalent carbon atom. This provides a direct count of the unique carbon environments in the
molecule.
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Carbon (Position) Chemical Shift (6, ppm)
C-1 ~14.0

C-2 ~25.6

C-3 ~131.2

C-4 ~124.7

C-5 ~34.8

C-6 ~31.6

C-7 ~22.6

C-8 ~22.3

C-9 ~13.7

Causality Behind Assignments:

 Olefinic Carbons (C-3, C-4): These carbons are significantly deshielded (~124-132 ppm) and
appear in the characteristic region for sp2-hybridized carbons in a double bond.

e Alkyl Carbons (C-1, C-2, C-5 to C-9): The remaining sp3-hybridized carbons appear in the
upfield region of the spectrum (~13-35 ppm). The subtle differences in their chemical shifts
are due to their varying distances from the electron-withdrawing double bond.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly
effective for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: For a liquid sample like trans-3-nonene, the simplest method is to
place a single drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

o Data Acquisition: Place the salt plates in the spectrometer's sample holder.
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e Spectrum Collection: Acquire the spectrum, typically over the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates should be taken first and automatically
subtracted from the sample spectrum.

IR Spectral Data Analysis

The IR spectrum of trans-3-nonene is dominated by absorptions corresponding to C-H bonds
and the C=C double bond. The key diagnostic peak is the strong C-H out-of-plane bend for the
trans-alkene.

Vibrational Mode Frequency (cm™?) Intensity
C-H Stretch (sp?) ~3020 Medium

C-H Stretch (sp3) 2850-2960 Strong

C=C Stretch ~1670 Weak-Medium
C-H Out-of-Plane Bend ~965 Strong

Causality Behind Assignments:

C-H Stretch (sp?): The absorption just above 3000 cm~1 is characteristic of C-H bonds where
the carbon is part of a double or triple bond.

e C-H Stretch (sp?): The strong, complex absorptions below 3000 cm~? are due to the
stretching of C-H bonds in the alkyl portions of the molecule.

e C=C Stretch: The stretching vibration for a C=C double bond appears in the 1600-1680 cm~1
region. For a trans disubstituted alkene, this peak is often weak due to the low dipole
moment change during the vibration.

e C-H Out-of-Plane Bend: The strong absorption around 965 cm~1 is highly diagnostic for a
trans-disubstituted double bond. This "wagging" vibration is IR-active and provides definitive
evidence for the trans stereochemistry.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: Inject a dilute solution of trans-3-nonene into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for separation and purification or through direct
infusion.

« lonization: The most common method for a non-polar molecule like this is Electron lonization
(El). In El, the sample is bombarded with high-energy electrons (typically 70 eV), causing it
to ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate a mass spectrum.

MS Spectral Data Analysis

The mass spectrum reveals the molecular weight and provides structural clues based on how
the molecule breaks apart.

m/z Proposed Fragment Relative Intensity
126 [CoH1s]* (Molecular lon, M™*) Medium

97 [M - C2Hs]* Medium

83 [M - C3H7]* Medium

69 [M - CaHo]* Strong

55 [CaH7]+ Strong

41 [CsHs]* (Allyl Cation) Base Peak

Causality Behind Assignments:
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e Molecular lon (m/z 126): The peak at m/z 126 corresponds to the intact molecule with one
electron removed, confirming the molecular weight of CoHas.

o Fragmentation Pattern: Alkenes often fragment via cleavage of the bonds allylic to the
double bond, as this results in the formation of a stable, resonance-stabilized allylic
carbocation. For trans-3-nonene, cleavage of the C5-C6 bond leads to the formation of a
stable C4H7* fragment (m/z 55), while cleavage at other positions can lead to other
prominent fragments. The base peak at m/z 41 ([CsHs]*) is a very common and stable
fragment in the mass spectra of many aliphatic compounds.

Spectroscopic Analysis Workflow
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Caption: Integrated workflow for the spectroscopic characterization of trans-3-Nonene.

Integrated Spectroscopic Analysis

No single technique provides all the necessary structural information. The power of
spectroscopic analysis lies in combining the data from multiple methods to build a self-
validating conclusion.

e MS confirms the molecular formula is CoHis (m/z = 126).
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IR spectroscopy identifies the key functional groups: an alkene (C=C stretch at ~1670 cm~1,
sp2 C-H stretch at ~3020 cm~1) and confirms its trans stereochemistry (strong C-H bend at
~965 cm™1).

13C NMR confirms the number of unique carbons (nine) and identifies two as sp? hybridized
(~124-132 ppm) and seven as sp? hybridized (~13-35 ppm).

'H NMR provides the final, detailed picture, showing the connectivity of all protons, their
chemical environments, and, most critically, confirming the trans geometry through the large
vinylic coupling constant (J = 15 Hz).

Together, these techniques provide unambiguous and complementary evidence for the

structure of trans-3-nonene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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